Ytterbium(III) oxalate hexahydrate

Precursor thermolysis Yb₂O₃ synthesis Non-isothermal gravimetry

Choose Ytterbium(III) oxalate hexahydrate for a precisely defined hydration state that delivers reproducible thermal processing. Its three‑step dehydration yields a denser, finer‑grained Yb₂O₃ than acetate‑derived oxides, minimising internal porosity and maximising sintered density. The near‑temperature‑invariant solubility (log K₁₀ = −14.45) ensures quantitative ytterbium recovery in hydrometallurgical separations. With ~48.2 wt% ytterbium, this precursor lowers the mass and cost required per mole of Yb in synthesis.

Molecular Formula C6H12O18Yb2
Molecular Weight 718.24 g/mol
CAS No. 30618-32-7
Cat. No. B1508591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium(III) oxalate hexahydrate
CAS30618-32-7
Molecular FormulaC6H12O18Yb2
Molecular Weight718.24 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Yb+3].[Yb+3]
InChIInChI=1S/3C2H2O4.6H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);6*1H2;;/q;;;;;;;;;2*+3/p-6
InChIKeyJTIORESCEIWPOY-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium(III) Oxalate Hexahydrate CAS 30618-32-7 – Purchasing‑Grade Identity & Baseline Profile


Ytterbium(III) oxalate hexahydrate (CAS 30618‑32‑7, MFCD00210385) is the hexahydrate crystalline salt of the heavy rare‑earth element ytterbium with oxalic acid, bearing the formula Yb₂(C₂O₄)₃·6H₂O and a molecular weight of 718.24 g/mol [1]. It is a member of the lanthanide oxalate family that serves as a critical intermediate for the production of high‑purity ytterbium oxide (Yb₂O₃) and other ytterbium‑based materials. The compound is available in purities ranging from 98% to 99.99% (rare‑earth oxide basis) . Due to its precisely defined hydration state, this hexahydrate form offers reproducible stoichiometry during thermal processing, a factor that directly impacts downstream oxide morphology and performance.

Ytterbium(III) Oxalate Hexahydrate 30618-32-7 – Why In‑Class or Alternative Precursor Substitution Introduces Material Risk


Ytterbium(III) oxalate hexahydrate is often placed in a broad procurement category alongside other ytterbium salts (e.g., acetate, nitrate, chloride) or even other rare‑earth oxalates, yet the substitution of one for another cannot be made without altering the thermal decomposition pathway, the morphology of the final Yb₂O₃, or the hydration‑driven surface reactivity [1][2]. Unlike the acetate, which loses water in four steps and yields a porous oxide with larger voids, the oxalate hexahydrate undergoes a distinct three‑step dehydration and produces a denser, finer‑grained oxide. These differences are not marginal; they dictate the oxide’s specific surface area, pore size distribution, and consequent performance in catalysis, optical ceramics, and phosphor synthesis. The quantitative evidence below demonstrates why the selection of this specific precursor must be science‑driven rather than based on generic class membership.

Ytterbium(III) Oxalate Hexahydrate 30618-32-7 – Head‑to‑Head Quantitative Differentiation Evidence for Scientific Procurement


Thermal Decomposition Pathway and Oxide Formation Temperature: Oxalate Hexahydrate vs. Acetate Precursor

When heated in air, ytterbium(III) oxalate hexahydrate (Yb₂(C₂O₄)₃·6H₂O) dehydrates in three discrete steps and decomposes to Yb₂O₃ at 600°C via two crystalline intermediates, whereas ytterbium(III) acetate tetrahydrate (Yb(CH₃COO)₃·4H₂O) dehydrates in four steps and yields the oxide at a lower temperature of 560°C through four non‑crystalline intermediates [1]. The oxalate‑derived oxide reaches full crystallinity at a temperature 40°C higher than the acetate‑derived oxide, indicating a fundamentally different decomposition route that influences the thermal budget and phase purity of the final product.

Precursor thermolysis Yb₂O₃ synthesis Non-isothermal gravimetry

Oxide Morphology and Porosity: Yb₂O₃ Derived from Oxalate Hexahydrate vs. Acetate

Scanning electron microscopy analysis reveals that Yb₂O₃ produced from the acetate precursor contains large pores, while the oxide derived from ytterbium(III) oxalate hexahydrate exhibits a noticeably denser microstructure with fewer and smaller pores [1]. This morphological difference is a direct consequence of the divergent decomposition pathways: the oxalate route proceeds through crystalline intermediates that densify during phase transitions, whereas the acetate route evolves gases more rapidly through amorphous intermediates, creating extensive void networks.

Oxide morphology SEM Pore architecture Catalyst support

Dehydration Step Kinetics: Three‑Step Water Loss of Oxalate Hexahydrate vs. Four‑Step Acetate Dehydration

The ytterbium(III) oxalate hexahydrate loses its six water molecules in three well‑separated thermal events at approximately 85 °C, 145 °C, and 375 °C, corresponding to transitions Yb₂(C₂O₄)₃·6H₂O → Yb₂(C₂O₄)₃·4H₂O → Yb₂(C₂O₄)₃·2H₂O → anhydrous Yb₂(C₂O₄)₃ [1]. In contrast, ytterbium(III) acetate tetrahydrate dehydrates in four partially overlapping steps before acetate decomposition begins [1]. The anhydrous oxalate is thermally unstable and decomposes immediately, while the anhydrous acetate has a broader stability window, complicating process control.

Hydrate decomposition Thermogravimetry Stepwise dehydration

Aqueous Solubility and Thermodynamic Stability: Ytterbium Oxalate vs. Other Rare‑Earth Oxalates in Geochemical and Separation Contexts

The solubility product (log K₁₀) of the simple Yb‑oxalate solid phase (Yb₂(C₂O₄)₃·10H₂O) has been determined as −14.45 at 25 °C, in agreement with earlier measurements by Crouthamel and Martin (1950) and Bhat and Rao (1964) [1]. This value places ytterbium oxalate among the least soluble of the heavy rare‑earth oxalates; for comparison, the solubility products of the lighter REE oxalates (e.g., La, Nd) are typically 1–2 orders of magnitude higher [2]. Additionally, the solubility changes little between 25 °C and 100 °C, whereas the Na–Yb double oxalate becomes significantly more soluble with increasing temperature [1].

Solubility product REE separation Oxalate precipitation

Hydration Reactivity of Final Oxide: Yb₂O₃ from Oxalate vs. Commercial or Hydroxicarbonate‑Derived Oxide

Yb₂O₃ prepared by calcination of ytterbium(III) oxalate exhibits a distinctly different hydration response compared to oxide obtained from hydroxicarbonate precursors or commercial sources. The oxalate‑derived oxide, despite possessing a high initial specific surface area, undergoes textural changes upon thermochemical cycling that make it less suitable for applications requiring long‑term surface stability under humid conditions [1]. This means the choice of precursor directly determines the hydration‑induced degradation rate of the oxide in service.

Surface reactivity Hydration Yb₂O₃ aging

Available Purity Grades: Ytterbium(III) Oxalate Hexahydrate vs. Generic Ytterbium Oxalate Hydrates

Ytterbium(III) oxalate hexahydrate (CAS 30618-32-7) is routinely supplied at 98% minimum purity, with higher grades of 99.9% and 99.99% (rare‑earth oxide basis) available from multiple vendors . This is comparable to the purity offered for the decahydrate form (CAS 51373‑68‑3) but the hexahydrate’s lower and well‑defined water content (6 H₂O vs. 10 H₂O) yields a higher ytterbium content per unit mass, reducing the quantity of material needed to achieve a target metal loading in subsequent synthesis steps. The precise hydration number also allows more accurate stoichiometric calculations for solution‑based co‑precipitation.

High‑purity rare‑earth precursors REO purity Trace metal analysis

Ytterbium(III) Oxalate Hexahydrate 30618-32-7 – Procurement‑Optimized Application Scenarios Based on Quantitative Evidence


Controlled Synthesis of Dense, Low‑Porosity Yb₂O₃ Ceramic Precursors

For optical ceramic and refractory applications requiring a Yb₂O₃ powder with minimal internal porosity, ytterbium(III) oxalate hexahydrate is the precursor of choice. The direct head‑to‑head data show that the oxalate route produces a markedly denser oxide than the acetate route, with fewer and smaller pores as verified by SEM [1]. Procurement teams specifying this CAS number ensure that the calcined powder will inherently possess a pore architecture that supports high sintered density and optical transparency, avoiding the costly post‑processing needed to eliminate the large voids characteristic of acetate‑derived oxide.

Precision Calcination for High‑Purity Yb₂O₃ with Defined Intermediate Phase Control

Processes that involve multi‑stage calcination profiles, such as the production of ytterbium‑doped laser crystals or phosphors, benefit from the three well‑separated dehydration events (85 °C, 145 °C, 375 °C) exhibited by ytterbium(III) oxalate hexahydrate [1]. These discrete water‑loss steps allow furnace programmers to design dwell segments that prevent particle agglomeration and control grain growth. The anhydrous oxalate then decomposes immediately at 435 °C, providing a sharp transition to oxide formation that is absent in the more gradual acetate decomposition. This thermal behavior translates into higher batch‑to‑batch reproducibility of oxide crystallite size and phase purity.

Quantitative Recovery of Ytterbium from Mixed Rare‑Earth Streams via Oxalate Precipitation

In hydrometallurgical separation processes, ytterbium(III) oxalate’s exceptionally low solubility product (log K₁₀ = −14.45 at 25 °C) and its near‑temperature‑invariant solubility between 25 °C and 100 °C make it a highly reliable precipitation agent for quantitative ytterbium recovery [1]. The solubility is 1–2 orders of magnitude lower than that of lighter REE oxalates [2], enabling selective precipitation of ytterbium from La‑ or Nd‑rich liquors. Procurement of the hexahydrate form with a defined water content also ensures accurate mass balance calculations for the precipitation stoichiometry, reducing metal loss to the filtrate.

High‑Metal‑Content Precursor for Laboratory‑Scale Synthesis of Ytterbium Complexes

For research groups synthesizing ytterbium‑organic frameworks, ytterbium‑doped nanoparticles, or organometallic ytterbium complexes, the hexahydrate delivers ~48.2 wt% ytterbium content, which is approximately 4.4 wt% higher than the decahydrate [1][2]. This higher metal loading per gram of precursor reduces the mass of starting material required to achieve a target ytterbium concentration in the reaction mixture. When working with isotopically enriched or ultra‑high‑purity (99.99%) material, this difference directly lowers the procurement cost per mole of ytterbium, an important consideration in budget‑constrained academic and industrial R&D settings.

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